

In-Depth Technical Guide: Pharmacokinetic Properties of DBPR112 in Rats

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Compound of Interest

Compound Name: DBPR112

Cat. No.: B606981

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of **DBPR112**, a furanopyrimidine-based epidermal growth factor receptor (EGFR) inhibitor, in rats. The data and protocols summarized herein are essential for the preclinical assessment and continued development of this clinical candidate for non-small cell lung cancer.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **DBPR112** has been evaluated in male Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.^{[1][2]} A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of **DBPR112** in Male Sprague-Dawley Rats

Parameter	Intravenous (IV) Administration (5 mg/kg)	Oral (PO) Administration
Half-life ($t_{1/2}$)	2.3 hours[3]	3.4 hours[3]
Clearance (CL)	55.6 mL/min/kg[3]	Not Reported
Volume of Distribution (Vss)	8.6 L/kg[3]	Not Reported
Maximum Concentration (Cmax)	Not Applicable	508 ng/mL[3]
Area Under the Curve (AUC)	Not Reported	2978 ng/mL·h[3]
Oral Bioavailability (F)	Not Applicable	41.5%[4]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of **DBPR112** in rats.

Animal Model

- Species: Rat
- Strain: Male Sprague-Dawley[1][2]
- Weight: 300–400 g[2]
- Source: BioLASCO Taiwan Co., Ltd.[2]
- Housing and Care: All animal studies were conducted in accordance with institutional animal care and committee-approved procedures.

Dosing and Administration

Intravenous Administration:

- Dose: 5 mg/kg[3]

- **Formulation:** While the specific vehicle for the pharmacokinetic study is not detailed in the available literature, a typical formulation for intravenous administration of similar compounds involves dissolution in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.
- **Route:** Intravenous bolus injection.

Oral Administration:

- **Dose:** The exact oral dose used to determine the Cmax, AUC, and bioavailability is not specified in the primary literature. However, in efficacy studies, oral doses of 20-50 mg/kg were used.^[3]
- **Formulation:** For in vivo efficacy studies, **DBPR112** was formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is plausible that a similar vehicle was used for the pharmacokinetic studies.
- **Route:** Oral gavage.

Sample Collection and Analysis

Blood Sampling:

- Blood samples were collected at various time points following drug administration to characterize the plasma concentration-time profile. The exact time points for blood collection are not detailed in the available literature.

Bioanalytical Method:

- The concentration of **DBPR112** in rat plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.^[2] While the specific parameters for the **DBPR112** assay are not provided, a representative LC-MS/MS method for a similar small molecule in rat plasma would typically involve the following steps:
 - **Sample Preparation:** Protein precipitation from plasma samples using an organic solvent (e.g., acetonitrile) containing an internal standard.
 - **Chromatographic Separation:** Separation of the analyte from endogenous plasma components on a reverse-phase C18 column with a gradient mobile phase (e.g., water

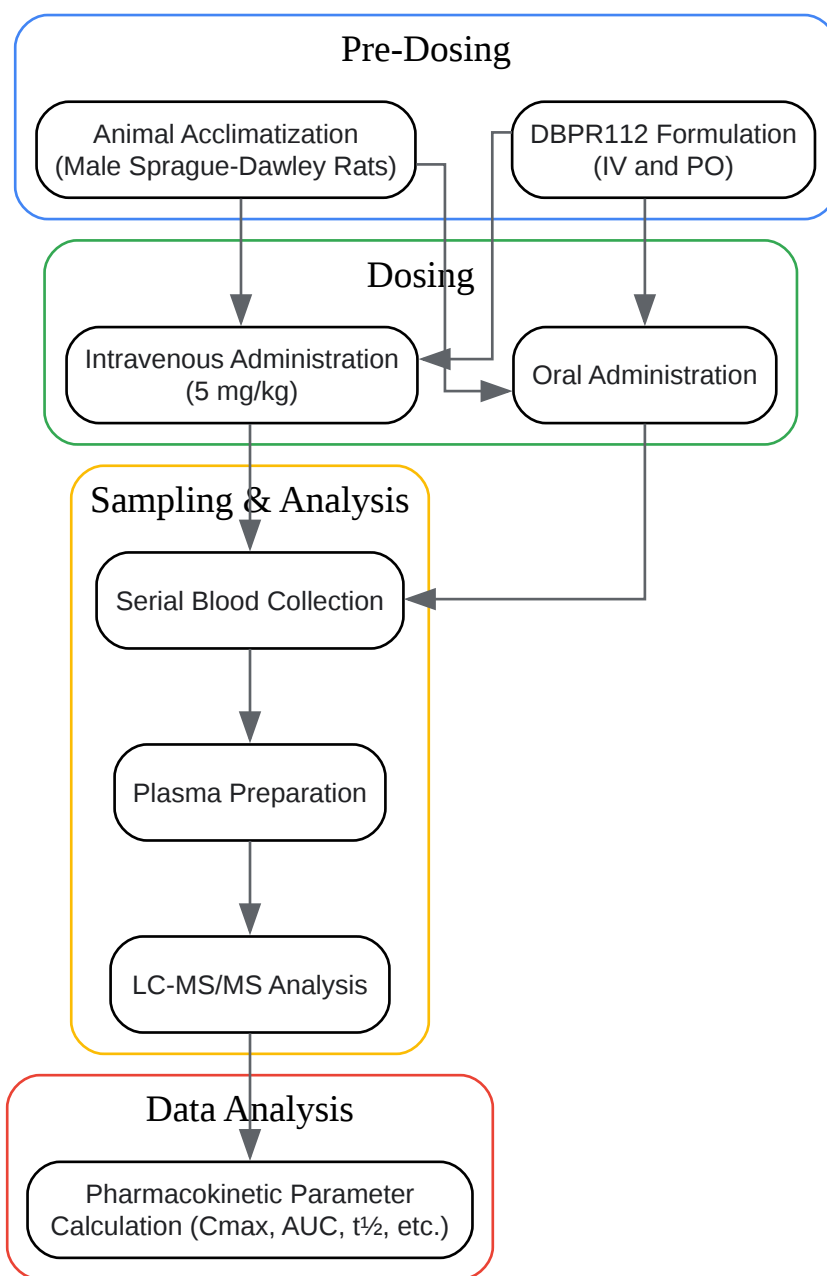
with 0.1% formic acid and acetonitrile with 0.1% formic acid).

- Mass Spectrometric Detection: Quantification using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the general workflow for conducting in vivo pharmacokinetic studies of a test compound like **DBPR112** in a rat model.



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References

- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
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